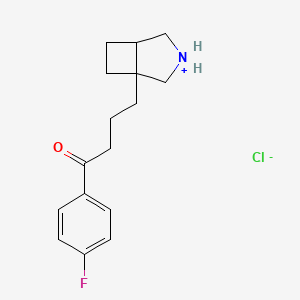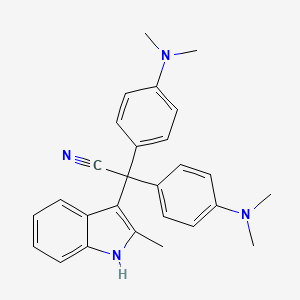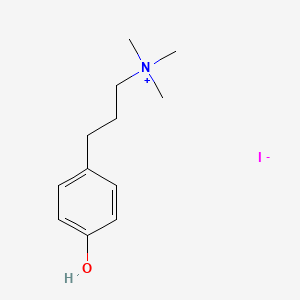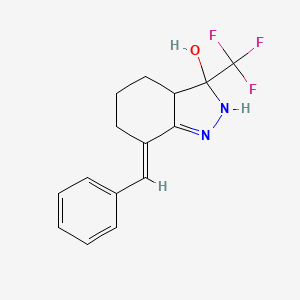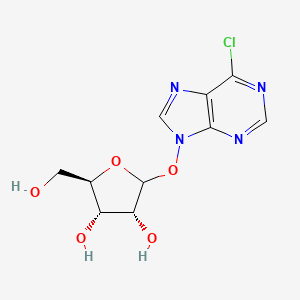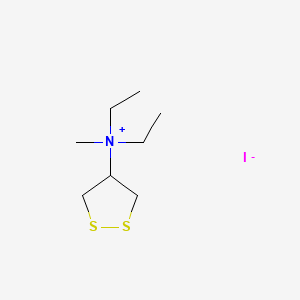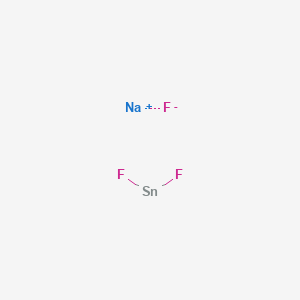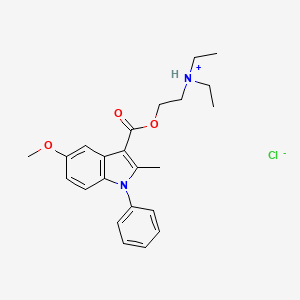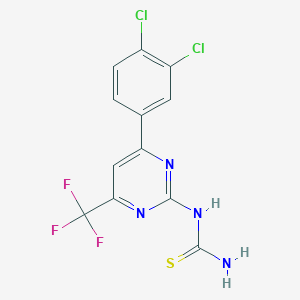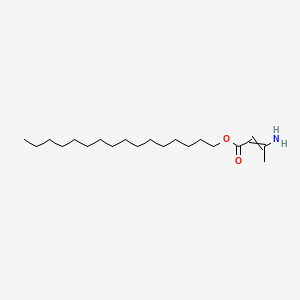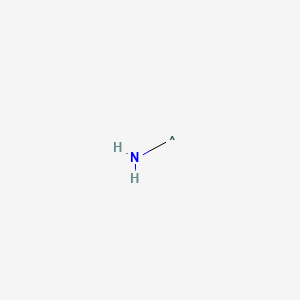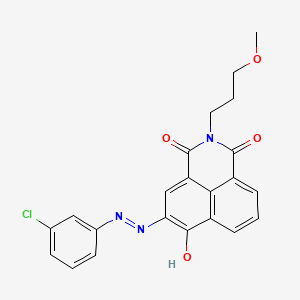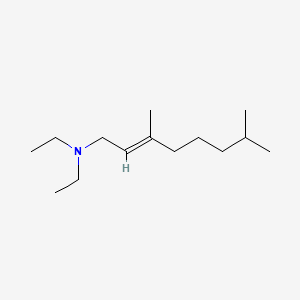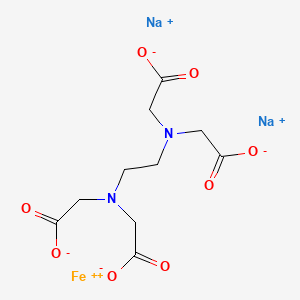
Disodium iron ethylenedinitrilotetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DISODIUM;2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE; IRON(2+) is a complex compound that includes iron in its +2 oxidation state. This compound is often used in various scientific and industrial applications due to its unique chemical properties and ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DISODIUM;2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE; IRON(2+) typically involves the reaction of iron salts with ethylenediaminetetraacetic acid (EDTA) derivatives under controlled pH conditions. The reaction is carried out in aqueous solution, and the pH is adjusted to ensure the complete formation of the iron complex .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors where iron salts and EDTA derivatives are mixed under controlled conditions. The reaction mixture is then purified to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
DISODIUM;2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE; IRON(2+) undergoes various chemical reactions, including:
Oxidation: The iron(2+) can be oxidized to iron(3+) under certain conditions.
Reduction: The compound can be reduced back to iron(2+) from iron(3+).
Substitution: Ligands in the complex can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in aqueous solutions with controlled pH and temperature .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the iron(2+) complex results in the formation of iron(3+) complexes .
Scientific Research Applications
DISODIUM;2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE; IRON(2+) has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to form stable complexes with metal ions.
Biology: Employed in studies involving metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in treating iron deficiency and other medical conditions.
Mechanism of Action
The mechanism by which DISODIUM;2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE; IRON(2+) exerts its effects involves the formation of stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions and preventing them from participating in unwanted chemical reactions. This property is particularly useful in applications where metal ion control is crucial .
Comparison with Similar Compounds
Similar Compounds
- Disodium dihydrogen ethylenediaminetetraacetate
- Calcium disodium ethylenediaminetetraacetate
- Ferrous glycine sulfate
Uniqueness
DISODIUM;2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE; IRON(2+) is unique due to its specific structure and the presence of iron in the +2 oxidation state. This allows it to form stable complexes with a wide range of metal ions, making it highly versatile in various applications .
Properties
CAS No. |
14729-89-6 |
|---|---|
Molecular Formula |
C10H12FeN2O8.2Na C10H12FeN2Na2O8 |
Molecular Weight |
390.04 g/mol |
IUPAC Name |
disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(2+) |
InChI |
InChI=1S/C10H16N2O8.Fe.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4 |
InChI Key |
SMZGWLOIMKISPD-UHFFFAOYSA-J |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Fe+2] |
Related CAS |
15651-72-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


